REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7]Cl.[CH3:9][NH:10][CH2:11][CH2:12][OH:13]>>[CH3:9][N:10]([CH2:11][CH2:12][OH:13])[CH2:7][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=1
|
Name
|
|
Quantity
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3 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)CCl
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
CNCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
that described in preparation 1
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CC1=NC=CC=C1)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |